Cas no 27138-21-2 (Benzene,(1,1-dimethylethyl)methyl-)

Benzene,(1,1-dimethylethyl)methyl- structure
27138-21-2 structure
Product Name:Benzene,(1,1-dimethylethyl)methyl-
Numero CAS:27138-21-2
MF:C11H16
MW:148.244743347168
CID:283469
PubChem ID:33712
Update Time:2025-04-19

Benzene,(1,1-dimethylethyl)methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,(1,1-dimethylethyl)methyl-
    • 1-Methyl-2-(2-methyl-2-propanyl)benzene
    • tert-Butyltoluene
    • Toluene,tert-butyl- (6CI,7CI,8CI)
    • 1-(tert-Butyl)-2-methylbenzene
    • B0966
    • UNII-EZ8LVG9BTU
    • DTXSID7075056
    • AS-33063
    • (1,1-Dimethylethyl)methylbenzene
    • 2-METHYL-TERT-BUTYLBENZENE
    • 2-t-Butyltoluene
    • FT-0693990
    • 1-Methyl-2-tert-butylbenzene
    • Benzene, (1,1-dimethylethyl)methyl-
    • O-METHYL-TERT-BUTYLBENZENE
    • Benzene,1-dimethylethyl)-2-methyl-
    • NSC23694
    • NSC 23694
    • Toluene, o-tert-butyl-
    • MFCD00059209
    • 1-Tert-butyl-2-methylbenzene;1-(tert-Butyl)-2-methylbenzene
    • 1-tert-Butyl-2-methylbenzene
    • o-t-butyltoluene
    • 1074-92-6
    • EZ8LVG9BTU
    • AKOS022171855
    • CS-0205094
    • 2-tert-Butyltoluene
    • 1-(1,1-dimethylethyl)-2-methylbenzene
    • BAA07492
    • NSC-23694
    • 27138-21-2
    • Benzene, 1-(1,1-dimethylethyl)-2-methyl-
    • 1-tert-butyl-2-methyl-benzene
    • o-tert-Butyltoluene
    • t-butyltoluene
    • Inchi: 1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
    • Chiave InChI: AXHVNJGQOJFMHT-UHFFFAOYSA-N
    • Sorrisi: C(C)(C)(C)C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 148.12528
  • Massa monoisotopica: 148.125201
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 4

Proprietà sperimentali

  • PSA: 0
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso